molecular formula C23H29NO2 B2807735 1-(2,4-Dimethylphenyl)-3-(spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ylamino)propan-2-ol CAS No. 2490401-55-1

1-(2,4-Dimethylphenyl)-3-(spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ylamino)propan-2-ol

Cat. No.: B2807735
CAS No.: 2490401-55-1
M. Wt: 351.49
InChI Key: WMZXLHDNHNETSC-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-3-(spiro[3,4-dihydrochromene-2,1’-cyclobutane]-4-ylamino)propan-2-ol is a complex organic compound with a unique structure that combines a spirocyclic system with a chromene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)-3-(spiro[3,4-dihydrochromene-2,1’-cyclobutane]-4-ylamino)propan-2-ol typically involves multiple steps:

    Formation of the Chromene Moiety: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Spirocyclization: The chromene intermediate is then subjected to spirocyclization with a cyclobutane derivative, often using a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)-3-(spiro[3,4-dihydrochromene-2,1’-cyclobutane]-4-ylamino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced amines or alcohols.

    Substitution: Various substituted amines or ethers.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-3-(spiro[3,4-dihydrochromene-2,1’-cyclobutane]-4-ylamino)propan-2-ol has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure may impart interesting properties to materials, such as enhanced stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-3-(spiro[3,4-dihydrochromene-2,1’-cyclobutane]-4-ylamino)propan-2-ol would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure could play a role in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dimethylphenyl)-3-(spiro[3,4-dihydrochromene-2,1’-cyclopentane]-4-ylamino)propan-2-ol: Similar structure but with a cyclopentane ring instead of cyclobutane.

    1-(2,4-Dimethylphenyl)-3-(spiro[3,4-dihydrochromene-2,1’-cyclohexane]-4-ylamino)propan-2-ol: Similar structure but with a cyclohexane ring.

Uniqueness

The uniqueness of 1-(2,4-Dimethylphenyl)-3-(spiro[3,4-dihydrochromene-2,1’-cyclobutane]-4-ylamino)propan-2-ol lies in its spirocyclic structure combined with the chromene moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-(spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO2/c1-16-8-9-18(17(2)12-16)13-19(25)15-24-21-14-23(10-5-11-23)26-22-7-4-3-6-20(21)22/h3-4,6-9,12,19,21,24-25H,5,10-11,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZXLHDNHNETSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(CNC2CC3(CCC3)OC4=CC=CC=C24)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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